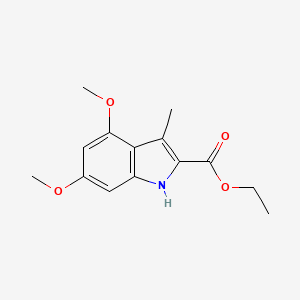

4,6-二甲氧基-3-甲基-1H-吲哚-2-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of applications in medicinal chemistry due to their presence in many natural products and pharmaceuticals. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related indole derivatives, which can provide insights into the general behavior and properties of such compounds.

Synthesis Analysis

The synthesis of indole derivatives is a topic of interest in the field of organic chemistry. While the provided papers do not directly describe the synthesis of ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate, they do detail the synthesis of similar compounds. For instance, paper describes the synthesis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate through a condensation reaction. Similarly, paper outlines the enantioselective synthesis of ethyl 6-substituted-2,3,3a,4,5,6-hexahydro-1H-indolo[3,2,1-de][1,5]naphthyridine-2-carboxylates from tryptophan. These methods often involve multi-step reactions, including condensation, and may provide a framework for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a fused pyrrole and benzene ring. Quantum chemical calculations, such as those described in papers and , are often used to evaluate the molecular structure and properties of these compounds. Techniques like density functional theory (DFT) and Atoms in Molecules (AIM) theory can provide detailed insights into the electronic structure, stability, and reactivity of the molecules.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions due to their reactive sites. The papers provided do not directly discuss the chemical reactions of ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate, but they do analyze the reactivity of similar compounds using local reactivity descriptors such as Fukui functions and electrophilicity indices . These analyses help identify the reactive sites within the molecule and predict its behavior in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as their spectroscopic properties, thermodynamic parameters, and vibrational analyses, are crucial for understanding their behavior in different environments. For example, the vibrational analysis in paper indicates the formation of dimers in the solid state through hydrogen bonding. The spectroscopic properties, including NMR, UV-Visible, and FT-IR spectroscopy, are used to characterize the compounds and confirm their structures . The thermodynamic parameters suggest that the formation of these compounds is typically exothermic and spontaneous at room temperature .

科学研究应用

环化机理

Clayton、Black 和 Harper (2008) 在 Tetrahedron 中的一项研究调查了 3'-苯基-4',6'-二甲氧基吲哚-7'-基-2-(羟亚氨基)乙酸乙酯环化形成 6,8-二甲氧基吡唑并[4,5,1-hi]吲哚-5-羧酸乙酯,提供了对类似反应的形成机制和电子要求的见解 (Clayton、Black 和 Harper,2008)。

抗氧化剂和乙酰胆碱酯酶抑制剂的合成

Bingul 等人。(2019) 合成了一系列新型 4,6-二甲氧基-1H-吲哚-2-碳酰肼,并评估了它们的抗氧化和乙酰胆碱酯酶抑制特性,突出了该化合物在针对氧化应激相关疾病方面的潜力 (Bingul 等人,2019)。

药用应用

Ivashchenko 等人。(2014) 探索了 1,2-二甲基-5-羟基-1H-吲哚-3-羧酸乙酯及其衍生物的合成,评估了它们作为抗病毒剂(针对流感 A 和丙型肝炎等病毒)的潜力,证明了此类化合物的药学相关性 (Ivashchenko 等人,2014)。

结构分析和晶体学

Siddiquee 等人。(2009) 在 Acta Crystallographica Section E 中报告了 1-乙酰基-1H-吲哚-3-羧酸乙酯的结构分析,提供了对分子相互作用和构象的详细见解,这对于理解该化合物的化学行为至关重要 (Siddiquee 等人,2009)。

作用机制

Target of Action

Ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them biologically active pharmacophores with broad-spectrum biological activities .

Mode of Action

Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest a complex interaction with various cellular targets.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

属性

IUPAC Name |

ethyl 4,6-dimethoxy-3-methyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-5-19-14(16)13-8(2)12-10(15-13)6-9(17-3)7-11(12)18-4/h6-7,15H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFCNFCLPKVPSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1326708.png)

![3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B1326715.png)

![N-methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326719.png)

![N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326720.png)

![N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326724.png)

![Ethyl 4-[(2-bromobutanoyl)amino]benzoate](/img/structure/B1326729.png)